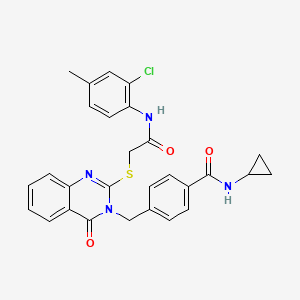
4-((2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C28H25ClN4O3S and its molecular weight is 533.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Base Structure : It features a quinazolinone core, which is known for various biological properties.
- Functional Groups : The presence of a chloro group, an amine, and a thioether contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazolinone Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The chloro and thio groups are introduced at specific stages to ensure proper reactivity.
- Final Modifications : The cyclopropylbenzamide moiety is added to enhance biological activity.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. Notably, it has been tested against various cancer cell lines, revealing promising results:
- Cell Line Efficacy : It has shown effectiveness against melanoma, leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers .
While the precise mechanism remains under investigation, preliminary studies suggest that the compound may interfere with key cellular pathways involved in tumor growth and proliferation. Potential mechanisms include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells.
- Targeting Specific Enzymes or Receptors : It may act on specific proteins involved in cancer progression.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound inhibited the growth of melanoma cells significantly when compared to control groups.
- Another investigation highlighted its ability to induce apoptosis in leukemia cells through caspase activation pathways.
-
In Vivo Studies :
- Animal model studies have shown that administration of this compound leads to reduced tumor size in xenograft models of breast cancer.
Data Summary
| Study Type | Cancer Type | Key Findings |
|---|---|---|
| In Vitro | Melanoma | Significant growth inhibition |
| In Vitro | Leukemia | Induction of apoptosis |
| In Vivo | Breast Cancer | Reduced tumor size in xenografts |
Properties
IUPAC Name |
4-[[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c1-17-6-13-24(22(29)14-17)31-25(34)16-37-28-32-23-5-3-2-4-21(23)27(36)33(28)15-18-7-9-19(10-8-18)26(35)30-20-11-12-20/h2-10,13-14,20H,11-12,15-16H2,1H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJBUEQYSIJQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














